N-(2,4-dichlorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide
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Overview
Description
N~1~-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a phthalazinyl moiety, and a hydrazinecarbothioamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Introduction of the phthalazinyl moiety: This is achieved through a condensation reaction between the dichlorophenyl intermediate and a phthalazinone derivative.
Formation of the hydrazinecarbothioamide linkage: The final step involves the reaction of the intermediate with hydrazinecarbothioamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N~1~-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Biological Research:
Mechanism of Action
The mechanism of action of N1-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE shares structural similarities with other hydrazinecarbothioamide derivatives and phthalazinone compounds.
Other similar compounds include:
Uniqueness
The uniqueness of N1-(2,4-DICHLOROPHENYL)-2-{2-[1-OXO-2(1H)-PHTHALAZINYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13Cl2N5O2S |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C17H13Cl2N5O2S/c18-11-5-6-14(13(19)7-11)21-17(27)23-22-15(25)9-24-16(26)12-4-2-1-3-10(12)8-20-24/h1-8H,9H2,(H,22,25)(H2,21,23,27) |
InChI Key |
ONBUMOZALASANF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NNC(=S)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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